Ethyl 6-(difluoromethyl)-5-methylnicotinate
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Overview
Description
Ethyl 6-(difluoromethyl)-5-methylnicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a difluoromethyl group and a methyl group attached to the nicotinate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-(difluoromethyl)-5-methylnicotinate typically involves the difluoromethylation of a nicotinate precursor. One common method is the metal-mediated stepwise difluoromethylation reaction, which involves the use of difluoromethylation reagents and metal catalysts . The reaction conditions often include the use of solvents such as acetonitrile and temperatures ranging from room temperature to elevated temperatures, depending on the specific reagents and catalysts used.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-(difluoromethyl)-5-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted nicotinates .
Scientific Research Applications
Ethyl 6-(difluoromethyl)-5-methylnicotinate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 6-(difluoromethyl)-5-methylnicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .
Comparison with Similar Compounds
Ethyl 6-(difluoromethyl)-5-methylnicotinate can be compared with other similar compounds, such as:
Ethyl nicotinate: Lacks the difluoromethyl and methyl groups, resulting in different chemical and biological properties.
Methyl nicotinate: Contains a methyl group but lacks the difluoromethyl group.
Difluoromethyl nicotinate: Contains the difluoromethyl group but lacks the methyl group.
The presence of both difluoromethyl and methyl groups in this compound makes it unique, as these groups can significantly influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C10H11F2NO2 |
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Molecular Weight |
215.20 g/mol |
IUPAC Name |
ethyl 6-(difluoromethyl)-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11F2NO2/c1-3-15-10(14)7-4-6(2)8(9(11)12)13-5-7/h4-5,9H,3H2,1-2H3 |
InChI Key |
FKRYEIQYYYZVFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1)C)C(F)F |
Origin of Product |
United States |
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